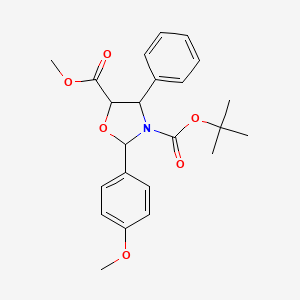

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Description

This oxazolidine derivative is a key intermediate in the synthesis of chiral isoserines, which are critical components of bioactive molecules such as the anticancer drug Paclitaxel (Taxol) . The compound features a 1,3-oxazolidine ring substituted with a 4-methoxyphenyl group at position 2, a phenyl group at position 4, and tert-butyl/methyl ester groups at positions 3 and 5, respectively. Its stereochemistry (2R,4S,5R) was confirmed via X-ray crystallography, revealing an envelope conformation with puckering parameters φ = 0.3° and q₂ = 0.331 Å, indicative of minimal steric strain .

Synthesis: The compound is synthesized through asymmetric aminohydroxylation of m-nitrocinnamic acid derivatives using tert-butyl-N-chlorocarbamate as the nitrogen source and (DHQ)₂PHAL as a chiral ligand, achieving 81% enantiomeric excess (ee) . Subsequent oxazolidine ring formation via reaction with 1-(dimethoxymethyl)-4-methoxybenzene under basic conditions yields the title compound .

Properties

IUPAC Name |

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGOCVKHOGAOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the tert-butyl, methoxyphenyl, and phenyl groups. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination can be employed to streamline the process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry: It can be utilized in the production of advanced materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to bind to specific sites, modulating the activity of the target and triggering downstream effects. Detailed studies are required to elucidate the precise pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Research Findings

- Stereochemical Integrity : The title compound’s (2R,4S,5R) configuration is critical for its role in Taxol side-chain synthesis, as confirmed by X-ray diffraction .

- Conformational Flexibility : Substituent arrangement dictates ring puckering, enabling tailored synthesis of chiral intermediates .

- Comparative Reactivity : Oxazolidines generally offer superior stereocontrol over selenazoles in asymmetric reactions, though selenazoles exhibit broader bioactivity .

Biological Activity

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic compound belonging to the oxazolidine family. Its unique structure, characterized by multiple functional groups, suggests potential biological activities that warrant exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H27NO6

- Molecular Weight : 413.5 g/mol

- Purity : Typically around 95% .

The compound is notable for its oxazolidine ring structure combined with tert-butyl, methoxyphenyl, and phenyl groups, which may influence its biological interactions.

The biological activity of 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is hypothesized to be mediated through its interactions with specific molecular targets such as enzymes and receptors. The functional groups allow for binding at active sites, potentially modulating enzyme activity or receptor signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptor sites could alter physiological responses.

- Antioxidant Activity : Potential to scavenge free radicals due to the presence of phenolic structures.

Antimicrobial Activity

Several studies have indicated that oxazolidine derivatives exhibit antimicrobial properties. For instance:

- A study demonstrated that related compounds showed significant inhibition against various bacterial strains .

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of similar oxazolidine derivatives has shown promising results:

- An investigation revealed that certain oxazolidines induced apoptosis in cancer cell lines through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of oxazolidines has also been explored:

- Compounds with similar structures have been shown to reduce inflammatory markers in vitro, suggesting a possible therapeutic application in inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Properties :

- Case Study on Cytotoxicity :

- Case Study on Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| Compound A | Similar to target | Antimicrobial |

| Compound B | Similar to target | Cytotoxic |

| Compound C | Similar to target | Anti-inflammatory |

The comparison indicates that while there are structural similarities among these compounds, variations in substituents can lead to diverse biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.